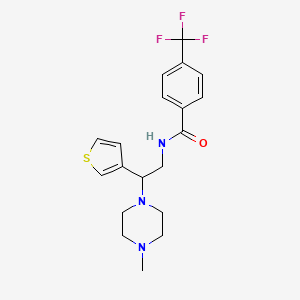

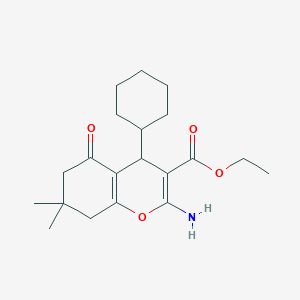

![molecular formula C22H20N4O2 B2718221 N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-72-8](/img/structure/B2718221.png)

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are frequently used structures in drug research due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Molecular Structure Analysis

The molecular structure of these compounds is complex and depends on the specific substituents at various positions on the pyrazolo[3,4-b]pyridine core . The QSAR modelling was performed on thirty-five (35) newly discovered compounds of N- (2-phenoxy) ethyl imidazo [1,2-a] pyridine-3-carboxamide (IPA) to predict their biological activities .

Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse. For example, amide bond formation can be regarded as a substantial part of organic and medicinal chemistry . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .

Physical And Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Activities

The structural similarity of many drugs to DNA bases (such as adenine and guanine) contributes to their effectiveness. Fused pyridine derivatives, including our compound of interest, fall into this category. Specifically:

- Anticancer Activity : Fused pyridine derivatives have shown promise as antitumor agents. Their ability to modulate cellular pathways, inhibit cell proliferation, and induce apoptosis warrants investigation .

Cardiovascular Applications

Certain furopyridines have been investigated for their vasodilating effects. For instance, tetrahydrofuro[3,4-b]pyridine derivatives exhibit coronary vasodilation. Additionally, compounds like cicletanine, which bear the furopyridine scaffold, serve as diuretics and competitive histamine antagonists .

Analeptic Activity

Triazolopyridine derivatives, structurally related to purine rings, have been studied for their analeptic properties. These compounds may impact central nervous system function and could find applications in neurological disorders .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels . More research is required to understand the specific effects of this compound.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds

Direcciones Futuras

The future directions in the study of these compounds could involve further exploration of their potential uses in medicinal chemistry, particularly given their wide range of biological activities . More research is needed to fully elucidate the effects of these compounds on renal fibrosis and kidney function .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-3-15-9-7-8-12-18(15)24-22(28)17-13-23-21-19(20(17)27)14(2)25-26(21)16-10-5-4-6-11-16/h4-12,14,17,19,21,23,25H,3,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYOQUUHNBVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CNC3C(C2=O)C(NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)

![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)